Product packaging for Aluminum hexachloride(Cat. No.:CAS No. 13845-12-0)

Aluminum hexachloride

Cat. No.: B577126
CAS No.: 13845-12-0
M. Wt: 268.679
InChI Key: OWNDEYLSEKCXBL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Di-mu-chloridobis(dichloridoaluminium) is an aluminium coordination entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2Cl6H2 B577126 Aluminum hexachloride CAS No. 13845-12-0

Properties

CAS No.

13845-12-0

Molecular Formula

Al2Cl6H2

Molecular Weight

268.679

InChI

InChI=1S/2Al.6ClH/h;;6*1H/q+1;+3;;;;;;/p-4

InChI Key

OWNDEYLSEKCXBL-UHFFFAOYSA-J

SMILES

[Al-](Cl)Cl.[Al-]([ClH+])([ClH+])(Cl)Cl

Origin of Product

United States

Fundamental Principles of Lewis Acidity and Aluminum Hexachloride S Role

The concept of Lewis acidity is central to the chemistry of aluminum chlorides. A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base (an electron-pair donor). brainly.comknockhardy.org.uk Anhydrous aluminum chloride (AlCl₃) is a quintessential Lewis acid because the aluminum atom has an incomplete octet of electrons and can readily accept a lone pair. knockhardy.org.uk This property makes it an extremely effective catalyst for reactions like the Friedel-Crafts alkylation and acylation, where it activates alkyl or acyl halides by abstracting a halide ion to generate a carbocation electrophile. quora.comquora.com

The role of aluminum hexachloride in the context of Lewis acidity is more nuanced. When anhydrous AlCl₃ reacts with water, the water molecules act as Lewis bases, donating electron pairs to the aluminum ion. careers360.com This forms the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. brainly.comquora.com In this complex, the central aluminum ion is coordinatively saturated, meaning its capacity to accept further electron pairs is greatly diminished. wikipedia.org Consequently, aluminum chloride hexahydrate is of little value as a catalyst in traditional Friedel-Crafts reactions that require a strong Lewis acid to generate an electrophile from the reactant. wikipedia.orgquora.com

However, the high positive charge of the central Al³⁺ ion strongly polarizes the O-H bonds in the coordinated water ligands. libretexts.org This polarization facilitates the loss of a proton (H⁺) from one of the aqua ligands to a free water molecule in the solution. youtube.comquora.com

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺

Through this process, the hexaaquaaluminum(III) ion acts as a Brønsted-Lowry acid (a proton donor), making aqueous solutions of this compound acidic. wikipedia.orgyoutube.com Therefore, while the complex itself is not a strong Lewis acid in the way anhydrous AlCl₃ is, the inherent Lewis acidity of the Al³⁺ ion is the reason for the formation of the aqua complex and the resulting Brønsted-Lowry acidity of its solutions. youtube.com This acidic nature is fundamental to its applications in areas like water treatment and as a topical antiperspirant. atamanchemicals.com

Deprotonation and Catalyst Regeneration:in the Final Step, a Weak Base, Typically the Alcl₄ ⁻ or Al₂cl₇ ⁻ Anion, Abstracts a Proton from the Carbon Atom of the Sigma Complex That Bears the New Substituent.masterorganicchemistry.compearson.comthis Restores the Aromaticity of the Ring and Regenerates the Aluminum Chloride Catalyst, Allowing It to Participate in Another Catalytic Cycle.masterorganicchemistry.combyjus.com

Kinetic and Thermodynamic Profiling of Aluminum Hexachloride-Catalyzed Processes

The kinetics of reactions catalyzed by aluminum chloride, particularly Friedel-Crafts alkylations, are known to be notoriously complex and difficult to reproduce. masterorganicchemistry.com This is often because the reactions are heterogeneous (occur in two phases) as aluminum chloride has low solubility in many organic solvents. scielo.brmasterorganicchemistry.com

Below is a table summarizing representative thermodynamic data from a computational study of the Al₂Cl₆-catalyzed alkylation of benzene (B151609) with isopropyl chloride. scielo.br

Reaction StepSpecies InvolvedGibbs Free Energy (ΔG) in kcal/mol
Catalyst DissolutionAl₂Cl₆(s) ⇄ Al₂Cl₆(benzene)+4.7
Complex FormationAl₂Cl₆ + iPrCl ⇄ [iPrCl---Al₂Cl₆]-1.9
Ion Pair Formation (Transition State)[iPrCl---Al₂Cl₆] → [TS1]+13.1
Wheland Intermediate Formation (Rate-Determining)[iPr⁺---Al₂Cl₇⁻] + Benzene → [Wheland Intermediate]+15.9 (Overall ΔG‡)
Catalyst Regeneration and Product Release[Product Complex] → Product + Al₂Cl₆ + HCl-3.2

This table presents calculated Gibbs free energy values for key steps in the proposed reaction mechanism. The data illustrates the energy costs and releases associated with catalyst activation, electrophile formation, and the main C-C bond-forming event.

Influence of Solvent and Counterions on this compound Reactivity and Selectivity

Solvent Effects: The Lewis acidity of AlCl₃ is modulated by the solvent's properties, such as polarity and donor ability (donicity). chemrxiv.org In general, increasing solvent polarity can increase the observed Lewis acidity and reaction rates by stabilizing charged transition states. yorku.cachemrxiv.org However, solvents that are also strong Lewis bases (e.g., ethers, acetonitrile) can compete with the intended substrate for coordination to the aluminum center. stackexchange.com This coordination can decrease the effective Lewis acidity of the catalyst and slow down or inhibit the desired reaction. chemrxiv.org

For example, in the Friedel-Crafts acetylation of 9H-fluorene, the solvent polarity was found to influence both reactivity and positional selectivity. researchgate.net Similarly, studies on the monoacetylation of 3,3′-dimethylbiphenyl found that using 1,2-dichloroethane (B1671644) as a solvent gave superior yields and selectivity compared to other solvents. core.ac.uk The kinetic law of a Friedel-Crafts reaction can differ in various solvents; for instance, in a low-polarity solvent like benzene, the Al₂Cl₆ dimer predominates, whereas in a polar, coordinating solvent like nitrobenzene (B124822), a soluble AlCl₃-solvent complex is involved in the mechanism. scielo.br

Counterion Effects: The counterion, typically [AlCl₄]⁻ or the larger [Al₂Cl₇]⁻ in the case of the dimer, also plays a critical role. scielo.brmasterorganicchemistry.com It is not merely a spectator ion. In non-polar solvents, the electrophile and the counterion exist as a tight ion pair. ccsenet.org The structure and stability of this ion pair can influence the reactivity and stereoselectivity of the subsequent steps. The counterion acts as the base that removes the proton in the final step of electrophilic aromatic substitution to regenerate the catalyst. pearson.com The nature and steric bulk of the counterion can affect the accessibility of the proton and thus the rate of regeneration.

Stereochemical and Regiochemical Control in Reactions Catalyzed by Chiral this compound Complexes

While aluminum chloride itself is achiral, it can be modified with chiral ligands to create chiral Lewis acid catalysts that can induce stereoselectivity and regioselectivity in reactions. wikipedia.org This strategy is a cornerstone of modern asymmetric synthesis. nih.govnist.gov

Stereochemical Control: Chiral aluminum complexes are prepared by reacting AlCl₃ or an organoaluminum compound (like Et₂AlCl) with a chiral ligand, often a diol, an amino alcohol, or a Schiff base. mdpi.comscholaris.ca These chiral catalysts create a chiral environment around the reactive site. When a prochiral substrate coordinates to the chiral Lewis acid, the faces of the substrate become diastereotopic. wikipedia.org One pathway to the product is energetically favored over the other due to different steric and electronic interactions in the diastereomeric transition states, leading to the preferential formation of one enantiomer. wikipedia.org

This approach has been successfully applied to various reactions, including:

Diels-Alder Reactions: Chiral aluminum Lewis acids have been used to catalyze Diels-Alder reactions with high enantioselectivity. d-nb.infoscholaris.casfu.ca For example, a high degree of stereochemical induction was observed in a Diels-Alder reaction promoted by diethylaluminum chloride combined with a chiral acetal (B89532) auxiliary. sfu.ca

Cyanohydrin Formation: Chiral (salen)Al(III) complexes have been used to catalyze the addition of trimethylsilylcyanide (TMSCN) to aldehydes, yielding cyanohydrins with high enantiomeric excess (76–92% ee). mdpi.com

Cycloadditions: Tandem catalysis, combining a photoredox catalyst with a chiral Lewis acid, has enabled highly enantioselective [2+2] and [3+2] cycloaddition reactions. nih.gov

Regiochemical Control: In addition to controlling stereochemistry, chiral Lewis acids can also influence regioselectivity, which is the control over which of several possible constitutional isomers is formed. This is often achieved through careful design of the chiral ligand, which can use steric hindrance to block one potential reaction site in favor of another. For instance, the steric demand of ligands on chiral aluminum complexes has been systematically varied to enhance enantio- and regioselectivity in Diels-Alder reactions. rsc.org By creating a sterically crowded pocket around the catalyst's active site, the approach of the reactants can be directed in a highly specific orientation, favoring one regioisomeric product.

The table below provides examples of chiral ligands used to modify aluminum-based Lewis acids for stereocontrolled reactions.

Chiral Ligand TypeReaction TypeTypical Outcome
Chiral Diols (e.g., BINOL)Diels-AlderHigh enantioselectivity (e.g., >90% ee)
Chiral Salen LigandsCyanosilylationGood to excellent enantioselectivity (76-92% ee)
Chiral OxazolinesDiels-AlderEnhanced enantioinduction with increased steric bulk
Chiral Amino AlcoholsDiels-AlderCatalytic promotion with stereocontrol

This table showcases how different classes of chiral ligands, when complexed with aluminum, can be used to direct the stereochemical outcome of various important organic reactions.

Coordination Chemistry and Complex Formation of Aluminum Hexachloride

Structural and Electronic Properties of Aluminum Hexachloride Lewis Acid-Base Adducts

Anhydrous aluminum chloride is a powerful Lewis acid, capable of forming stable Lewis acid-base adducts with a wide range of electron pair donors, including weak bases like benzophenone (B1666685) and mesitylene. atamanchemicals.comwikipedia.orgtestbook.com The formation of these adducts involves significant changes in the structural and electronic properties of the aluminum center.

The aluminum atom in monomeric AlCl₃ is electron-deficient, with only six valence electrons, making it a strong electron acceptor. quora.com In the solid state, AlCl₃ adopts a cubic close-packed layered structure with octahedrally coordinated aluminum centers. testbook.comquora.com However, in the liquid and gas phases, it primarily exists as the Al₂Cl₆ dimer. testbook.comquora.com When it reacts with a Lewis base (L), this dimeric structure can be cleaved, either symmetrically to form two monomeric adducts (AlCl₃L) or asymmetrically to yield ionic species such as [AlCl₂L₂]⁺ and [AlCl₄]⁻. researchgate.net

The geometry around the aluminum atom changes upon adduct formation. For instance, the trigonal planar geometry of monomeric AlCl₃ transforms into a tetrahedral or, less commonly, a trigonal bipyramidal or octahedral geometry in the resulting adduct. testbook.comrsc.org The formation of adducts with neutral soft-donor ligands like thio-, seleno-, and telluro-ethers typically results in four-coordinate [X₃Al(ER₂)] complexes. rsc.org

The electronic properties are also significantly altered. The acceptance of an electron pair by the aluminum center reduces its Lewis acidity and changes the bond lengths and angles within the molecule. This interaction is crucial for aluminum chloride's catalytic activity in reactions like the Friedel-Crafts acylation and alkylation, where it forms complexes with substrates to create highly reactive intermediates. atamanchemicals.comsolubilityofthings.com

Table 1: Structural Changes of Aluminum Chloride Upon Adduct Formation

State/ComplexAluminum Coordination GeometryDescription
Solid AlCl₃OctahedralCubic close-packed layered structure. testbook.comquora.com
Liquid/Gas Al₂Cl₆Tetrahedral (distorted)Dimeric structure with two bridging chlorine atoms. testbook.comquora.com
AlCl₃L AdductTetrahedralFormed with monodentate Lewis bases. rsc.org
[AlI₃(PEt₃)₂] AdductTrigonal BipyramidalA rare example of a five-coordinate complex. rsc.org
[Al(H₂O)₆]³⁺OctahedralFormed in aqueous solutions. wikipedia.org

Quantum Chemical Analysis of Donor-Acceptor Interactions in this compound Complexes

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have provided deep insights into the nature of donor-acceptor interactions in aluminum chloride complexes. rsc.orgresearchgate.netnih.gov These theoretical studies allow for the detailed analysis of the geometry, electronic structure, and reactivity of these complexes. researchgate.net

Computational analyses confirm that the formation of Lewis acid-base adducts between AlCl₃ and various donors is an exothermic and spontaneous process. core.ac.uk For example, DFT calculations on the complex between dimethyl carbonate (DMC) and AlCl₃ showed that complexation increases the reactivity towards carboxymethylation. core.ac.uk Natural Bond Orbital (NBO) and molecular orbital analyses have demonstrated that the dipole in the Al-Cl covalent bond plays a critical role in assisting processes like proton transfer in catalyzed reactions. rsc.org

Studies on complexes with nitrobenzene (B124822) have confirmed the existence of 1:1, 2:1, and 1:2 compositions, with structures proposed based on spectral parameters and quantum-chemical calculations. researchgate.net Analysis of the infrared spectra of the CH₃COCl•AlCl₃ adduct indicates the existence of multiple structures, including two ionic forms and one dative structure, highlighting the complexity of these interactions. researchgate.net

Quantum chemical methods have also been used to compare the Lewis acidity of different aluminum halides and their gallium homologs, establishing trends such as Al > Ga in acidity. researchgate.net These studies analyze changes in the geometry of the acceptor molecule upon complex formation and calculate dissociation enthalpies, providing a quantitative measure of the strength of the Lewis acid-base interaction. researchgate.net For instance, the dissociation enthalpies for adducts of Al(N(C₆F₅)₂)₃ with donors like MeCN and PMe₃ were calculated to be between 69 and 141 kJ mol⁻¹. researchgate.net

Oligomerization and Polymerization Behavior of this compound in Diverse Media

Aluminum chloride is widely utilized as a catalyst for the oligomerization and polymerization of hydrocarbons, particularly olefins. atamanchemicals.comgoogle.comgoogle.comgychbjb.com However, aluminum chloride species themselves can undergo a form of polymerization, especially in aqueous environments, leading to the formation of polyaluminum chloride (PAC). google.comulm.ac.idmdpi.com

In non-aqueous media, such as in the presence of alpha-olefins, anhydrous aluminum chloride acts as a catalyst, often in combination with a proton source or co-catalyst, to produce polyalphaolefins (PAOs) used in synthetic lubricants. google.comgoogle.com The catalyst system can be supported on materials like silica (B1680970) to enhance activity at higher temperatures. google.com The reaction mechanism involves the initiation by the Lewis acidic aluminum chloride, which activates the olefin for subsequent chain growth. atamanchemicals.com

In aqueous solutions, the behavior is quite different. Aluminum chloride hydrolyzes, and the resulting hydrated aluminum ions, [Al(H₂O)₆]³⁺, are acidic. atamanchemicals.comwikipedia.org As the pH increases, these aqua ions undergo partial hydrolysis and condensation reactions to form various oligomeric and polymeric species. google.comresearchgate.net These species are complex and can include dimers like Al₂(OH)₂(H₂O)₈⁴⁺, trimers such as Al₃(OH)₄(H₂O)₉⁵⁺, and larger polymers like the tridecameric species, AlO₄Al₁₂(OH)₂₄(H₂O)₁₂⁷⁺. researchgate.net This process of polymerization is the basis for the production of polyaluminum chloride (PAC), which is an intermediary macromolecular compound between AlCl₃ and Al(OH)₃. google.com PAC is used extensively as a flocculant in water treatment. ulm.ac.idmdpi.com The polymerization can be controlled by factors such as pH, temperature, and the presence of other ions. google.comulm.ac.id

Computational and Experimental Exploration of Ionized Aluminum Chloride Species [AlCl₂L₂]⁺, [AlCl₄]⁻, [AlCl₃L], [Al₂Cl₆L]

The interaction of aluminum chloride with Lewis bases (L), particularly in the context of ionic liquids and liquid coordination complexes (LCCs), leads to the formation of a variety of charged and neutral species. researchgate.netresearcher.lifefraunhofer.de Spectroscopic techniques like NMR and Raman, along with computational modeling, have been instrumental in identifying and quantifying these species. researchgate.netnih.gov

The tetrachloroaluminate anion, [AlCl₄]⁻, is a common and stable species formed when AlCl₃ reacts in the presence of a chloride ion donor. atamanchemicals.comwikipedia.orgwikipedia.org It has a tetrahedral geometry and is a key component in many chloroaluminate ionic liquids. nih.govwikipedia.org In Friedel-Crafts reactions, the [AlCl₄]⁻ anion is formed as a counter-ion to the carbocation intermediate. wikipedia.org

In systems with donor molecules like amides, the dimeric Al₂Cl₆ can undergo asymmetric cleavage, leading to a mixture of ionic and neutral species. researchgate.netresearcher.life Research on amide-AlCl₃ LCCs has identified species such as:

[AlCl₄]⁻ : A tetrahedral anion consistently observed in these systems. researchgate.netnih.gov

[AlCl₂L₂]⁺ : A cationic species where two chloride ligands are replaced by two donor molecules. researchgate.netresearcher.lifenih.gov

[AlCl₃L] : A neutral adduct. researchgate.netfraunhofer.de

[Al₂Cl₆L] : A species where a donor ligand coordinates to the aluminum chloride dimer. researchgate.netresearcher.life

The relative amounts of these species are influenced by the nature of the donor ligand and the molar ratio of the components. fraunhofer.denih.gov For example, donor molecules with high dielectric constants tend to promote the formation of ionic species. researchgate.netresearchgate.net 27Al NMR spectroscopy is a powerful tool for identifying these species, with distinct chemical shifts corresponding to [AlCl₄]⁻ (around 102 ppm in amide-based LCCs) and other coordinated aluminum centers. nih.govtmc.edu The equilibrium between these various neutral and charged species is critical to the physical properties (e.g., viscosity, conductivity) and catalytic activity of these complex fluids. fraunhofer.de

Table 2: Identified Ionized and Neutral Species in Amide-AlCl₃ Systems

SpeciesTypeDescriptionReference(s)
[AlCl₄]⁻AnionicTetrahedral tetrachloroaluminate anion. researchgate.netresearcher.lifefraunhofer.denih.gov
[AlCl₂L₂]⁺CationicDichloro-bis(ligand)aluminum cation. researchgate.netresearcher.lifenih.gov
[AlCl₃L]NeutralMonomeric neutral adduct. researchgate.netfraunhofer.de
[Al₂Cl₆L]NeutralAdduct of a ligand with the Al₂Cl₆ dimer. researchgate.netresearcher.life
[AlCl₂L]⁺CationicDichloro-mono(ligand)aluminum cation, though its existence is debated. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Aluminum Hexachloride Species

High-Resolution Solid-State and Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Aluminum Hexachloride Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al NMR, is a powerful tool for investigating the coordination chemistry of aluminum. In solution, the chemical shift of the 27Al nucleus is highly sensitive to its coordination number and the nature of the surrounding ligands. For instance, in aqueous solutions, aluminum chloride hexahydrate dissociates to form the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, which exhibits a sharp resonance at 0 ppm in the 27Al NMR spectrum. researchgate.net The formation of various hydrolyzed aluminum species can be monitored by changes in the 27Al NMR spectra. nih.gov

In non-aqueous solvents and in the presence of other ligands, a variety of aluminum chloride complexes can be formed, each with a distinct 27Al NMR signature. For example, in studies of amide-AlCl₃ liquid coordination complexes, distinct peaks in the 27Al NMR spectra have been assigned to species such as [AlCl₂L₂]⁺, [AlCl₄]⁻, [AlCl₃L], and [Al₂Cl₆L], where L represents an amide ligand. mdpi.com For an acetamide-AlCl₃ liquid coordination complex, peaks emerged at 102, 90, and 75 ppm. mdpi.com The relative intensities of these peaks can provide information about the equilibrium distribution of the different species in solution. mdpi.com

Solid-state 27Al NMR provides valuable information about the local environment of aluminum in crystalline materials. For a crystalline 1:1 complex of AlCl₃ and OPCl₃, analysis of the 27Al MAS NMR spectra yielded an isotropic chemical shift of 88(1) ppm and a nuclear quadrupole coupling constant of 6.0(1) MHz, providing insight into the electronic environment of the aluminum nucleus. nih.gov

Table 1: Representative 27Al NMR Chemical Shifts for Various Aluminum Chloride Species

Species Chemical Shift (ppm) Reference
[Al(H₂O)₆]³⁺ 0 researchgate.net
Acetamide-AlCl₃ complexes 102, 90, 75 mdpi.com
AlCl₃·OPCl₃ 88 nih.gov
[AlCl₄]⁻ ~103 mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Probing Aluminum-Chlorine Bonding and Coordination Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in characterizing the bonding and structure of aluminum chloride species. The vibrational modes associated with the Al-Cl bonds are particularly informative.

In aqueous solutions of aluminum chloride, Raman spectra reveal bands corresponding to the vibrational modes of the [Al(H₂O)₆]³⁺ ion. A polarized band around 525 cm⁻¹ is assigned to the symmetric stretching mode (ν₁), while depolarized modes near 438 cm⁻¹ and 332 cm⁻¹ are attributed to the ν₂ and ν₅ modes of the hexaaqua complex, respectively. researchgate.net

For anhydrous aluminum chloride and its complexes, the Al-Cl stretching frequencies are sensitive to the coordination number of the aluminum atom. In molten AlCl₃-NaCl mixtures, Raman and IR studies have identified the tetrahedral [AlCl₄]⁻ anion, which exhibits characteristic vibrational bands. cdnsciencepub.com The Raman spectrum of [AlCl₄]⁻ shows a strong, polarized band around 350 cm⁻¹, assigned to the symmetric stretching vibration. researchgate.net The heptachloroaluminate anion, [Al₂Cl₇]⁻, which consists of two corner-sharing AlCl₄ tetrahedra, displays a characteristic Raman band at approximately 315 cm⁻¹. researchgate.net

FT-IR spectroscopy has been used to study the interaction between aluminum chloride and various organic ligands. For instance, in a hybrid copolymer of aluminum chloride and P(AM-co-DADAAC), a peak observed at 572 cm⁻¹ was attributed to the C-Cl axial bond. researchgate.net The formation of complexes between AlCl₃ and chloroacetamide resulted in shifts in the vibrational frequencies of the carbonyl and C-Cl groups, indicating coordination with the aluminum center. rdd.edu.iq

Table 2: Characteristic Vibrational Frequencies for Aluminum Chloride Species

Species Technique Frequency (cm⁻¹) Assignment Reference
[Al(H₂O)₆]³⁺ Raman 525 ν₁ (symmetric stretch) researchgate.net
[Al(H₂O)₆]³⁺ Raman 438 ν₂ researchgate.net
[Al(H₂O)₆]³⁺ Raman 332 ν₅ researchgate.net
[AlCl₄]⁻ Raman 350 ν₁ (symmetric stretch) researchgate.net
[Al₂Cl₇]⁻ Raman 315 researchgate.net
AlCl₃-P(AM-co-DADAAC) FT-IR 572 C-Cl axial bond researchgate.net

X-ray Diffraction and Neutron Diffraction Studies of this compound Crystal Structures and Coordination Geometries

X-ray diffraction (XRD) and neutron diffraction are the definitive methods for determining the crystal structure and precise atomic positions in solid aluminum chloride species.

Anhydrous aluminum chloride (AlCl₃) exhibits a layered crystalline structure where aluminum atoms are octahedrally coordinated by six chlorine atoms. testbook.comquora.com In contrast, the hexahydrate, AlCl₃·6H₂O, has a crystal structure consisting of octahedral [Al(H₂O)₆]³⁺ cations and Cl⁻ anions. iucr.orgwikipedia.org A combined X-ray and neutron diffraction study of aluminum chloride hexahydrate determined its space group to be R3c and provided precise unit cell dimensions. iucr.org The study revealed that the six water molecules form a nearly regular octahedron around the central aluminum ion. iucr.org

Neutron diffraction is particularly advantageous for locating hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated species. A neutron diffraction investigation of AlCl₃·6H₂O provided the coordinates of the hydrogen atoms, showing that they lie nearly on the lines connecting the oxygen atoms to the nearest-neighbor chlorine ions. iucr.org

Diffraction studies on molten salt systems containing aluminum chloride have provided insights into the short-range order in the liquid state. X-ray diffraction analysis of molten AlCl₃–NaCl mixtures confirmed the presence of tetrahedral AlCl₄⁻ as the fundamental structural unit. aip.org Neutron diffraction studies of molten mixtures of AlCl₃ and 1-ethyl-3-methylimidazolium (B1214524) chloride have been used to investigate the structure of the various chloroaluminate anions present. osti.gov

Table 3: Crystallographic Data for Aluminum Chloride Compounds

Compound Crystal System Space Group Key Structural Feature Reference
Anhydrous AlCl₃ Monoclinic C2/m Layered structure, octahedral Al materialsproject.org
AlCl₃·6H₂O Rhombohedral R3c [Al(H₂O)₆]³⁺ octahedra and Cl⁻ ions iucr.org
NH₄AlCl₄ Orthorhombic Pnma Tetrahedral [AlCl₄]⁻ anions cdnsciencepub.com

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Identification of this compound Reaction Intermediates and Hydrolysis Products

Mass spectrometry (MS) techniques, especially electrospray ionization (ESI-MS), are highly effective for identifying and characterizing aluminum-containing species in solution, including reaction intermediates and hydrolysis products. researchgate.net ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the detection of intact complex ions.

Studies using ESI-MS on aqueous aluminum chloride solutions have identified a variety of hydrolyzed aluminum species. nih.gov These can be present as positively charged complexes with varying numbers of coordinated water molecules. nih.gov The technique has been used to observe polymeric aluminum complexes, such as those with +2 and +3 charges, which may also contain coordinated chloride ions, particularly at higher aluminum concentrations and pH values. researchgate.net In some cases, the aluminum tridecamer (Al₁₃) has been observed as divalent and trivalent ions in AlCl₃ solutions. researchgate.net

ESI-MS is also valuable for characterizing the products of reactions involving aluminum chloride. For instance, it can be used to identify the various chloroaluminate anions, such as [AlCl₄]⁻ and [Al₂Cl₇]⁻, formed in ionic liquids. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For example, at lower collision energies, aqua ligands are typically stripped off, while at higher energies, further fragmentation can occur. researchgate.net

Table 4: Selected Aluminum Species Identified by ESI-MS

Species m/z Conditions Reference
[Al(H₂O)n]³⁺ Varies Aqueous AlCl₃ solution nih.gov
Polymeric Al complexes Varies Aqueous AlCl₃ solution, pH > 4 researchgate.net
Al₁₃ ions Varies Aqueous AlCl₃ solution researchgate.net
[AlCl₄]⁻ 167 AlCl₃ in ionic liquids mdpi.com
[Al₂Cl₇]⁻ 301 AlCl₃ in ionic liquids mdpi.com

Electronic Spectroscopy (UV-Vis, XPS) for Valence Electron Configuration and Bonding Analysis of this compound

Electronic spectroscopy provides information about the electronic structure and bonding in this compound and its derivatives.

UV-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions in aluminum complexes. In aqueous solutions, aluminum chloride exhibits absorption in the UV region. acs.org The formation of complexes with organic ligands can lead to the appearance of new absorption bands, often attributed to ligand-to-metal charge transfer (LMCT) transitions. For example, in acetamide-AlCl₃ liquid coordination complexes, a peak at 305 nm was identified as an LMCT absorption resulting from the coordination between oxygen atoms of the amide and the aluminum atom. mdpi.com The appearance of additional peaks can indicate different coordination modes, such as bidentate coordination. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. XPS has been used to analyze the surface of materials containing aluminum chloride. For instance, in studies of Al coatings electrodeposited from electrolytes containing AlCl₃, XPS was used to determine the presence and chemical state of aluminum, chlorine, and other elements on the surface. sci-hub.st High-resolution XPS spectra can distinguish between different chemical environments. For example, the binding energy of the Al 2p peak can indicate whether aluminum is in a metallic or oxidized state (e.g., Al₂O₃). mdpi.com The Cl 2p peak can confirm the presence of metal chlorides. rsc.org

Table 5: Electronic Spectroscopy Data for Aluminum Chloride Species

Technique Species/System Key Finding Reference
UV-Vis Acetamide-AlCl₃ LMCT band at 305 nm mdpi.com
UV-Vis Aqueous AlCl₃ Absorption maximum at 240 nm acs.org
XPS Al coatings from AlCl₃ electrolyte Identification of Al, Cl, and O on the surface sci-hub.stmdpi.com
XPS AlCl₃ loaded on ZnO Cl 2p peak at 199.58 eV confirming metal chloride rsc.org

Computational Chemistry and Theoretical Modeling of Aluminum Hexachloride Systems

Quantum Chemical Calculations of Aluminum Hexachloride Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and intrinsic reactivity of aluminum chloride species. Methods ranging from Hartree-Fock (HF) theory to more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP) and high-level composite methods provide a detailed picture of bonding, charge distribution, and molecular orbitals.

Ab initio molecular orbital calculations predict a planar D₃ₕ geometry for the ground state of the aluminum trichloride (B1173362) (AlCl₃) monomer. researchgate.net The reactivity of these species is largely governed by the electron-deficient nature of the aluminum center, making it a potent Lewis acid. Theoretical studies explore this reactivity by calculating the stability of adducts formed with various Lewis bases. For instance, calculations at the MP4(SDTQ)/6-31G//HF/6-31G level have been used to explore the adducts of AlCl₃ with hydrogen halides like HCl and HF. researchgate.net

The electronic structure of the dimeric form, Al₂Cl₆, has also been a subject of quantum-chemical investigation. These calculations confirm the D₂ₕ structure, which consists of two tetrahedrally coordinated aluminum atoms bridged by two chlorine atoms. DFT calculations have suggested that this dimeric form, which is predominant in non-polar solvents or the gas phase, is not active as a catalyst itself. researchgate.net Reactivity is often initiated through the monomer or complexes formed from it.

Natural Bond Orbital (NBO) and Molecular Orbital (MO) analyses are frequently employed to understand the electronic interactions in detail. For example, in the complex between AlCl₃ and dimethyl carbonate (DMC), MO analysis reveals that the dipole in the Al-Cl covalent bonds plays a crucial role in facilitating proton-transfer processes during catalytic reactions. core.ac.ukwhiterose.ac.uk High-level methods such as the composite CBS-QB3 method have been used to study complex organoaluminum systems, providing reliable energetic and structural information that helps characterize the nature of aluminum centers, including their oxidation states and bonding environments. acs.org

Table 1: Calculated Properties of AlCl₃ and Related Adducts This table contains interactive data. Click on a row to see more details.

Species/Complex Computational Method Calculated Property Value Reference
AlCl₃ Ab initio MO Geometry Planar (D₃ₕ) researchgate.net
AlCl₃-ClHCO Ab initio (incl. correlation) Binding Energy 9 kcal/mol researchgate.net
AlCl₃-HCl MP4(SDTQ)/6-31G//HF/6-31G Dissociation Energy N/A researchgate.net
AlCl₃-HF MP4(SDTQ)/6-31G//HF/6-31G Dissociation Energy N/A researchgate.net
AlCl₃-DMC DFT Complexation Energy (ΔG) Negative (Spontaneous) core.ac.ukwhiterose.ac.uk

Density Functional Theory (DFT) Investigations of this compound Catalytic Cycles and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions catalyzed by aluminum chloride. Its balance of computational cost and accuracy allows for the exploration of complex potential energy surfaces, including the identification of intermediates and transition states in catalytic cycles.

DFT studies have provided detailed mechanistic insights into various AlCl₃-catalyzed reactions. For example, in the Friedel-Crafts alkylation of benzene (B151609), calculations at the M06-2X/def2-TZVPP level showed that the dimeric Al₂Cl₆ species is a more active catalyst than the monomer. scielo.br The mechanism was found to involve the formation of a CH₃CHCH₃⁺...Al₂Cl₇⁻ ion pair, with the carbon-carbon bond formation step (via a Wheland intermediate) being the rate-determining step, with a calculated free energy barrier of 20.6 kcal/mol. scielo.br

In another study, DFT was used to compare the catalytic cracking of n-hexane by the Lewis acid AlCl₃ versus the Brønsted acid HCl·AlCl₃. uregina.ca Using the B3LYP functional, researchers located transition states for the entire catalytic cycle, revealing that hydride-transfer steps in the Lewis acid cycle have large energy barriers. uregina.ca Similarly, the AlCl₃-catalyzed ring-expansion of cyclobutenamides was investigated using the M06-2X functional, mapping out the free energy profile and identifying a barrier of 22.9 kcal/mol for the rate-determining step. nih.gov

These computational studies are crucial for understanding reaction mechanisms and catalyst behavior. For the carboxymethylation of 1-octanol (B28484) with dimethyl carbonate (DMC), DFT calculations showed that AlCl₃ acts as a proton carrier, significantly lowering the activation energy compared to the uncatalyzed reaction. core.ac.uk The rate-determining step in the catalyzed pathway was found to have an activation energy of 19.9 kcal/mol, much lower than the 40.4 kcal/mol barrier for the direct reaction. core.ac.uk Likewise, in the decomposition of formyl chloride (HClCO), AlCl₃ was predicted to lower the activation barrier from 40 kcal/mol to just 4 kcal/mol. researchgate.net

Table 2: Selected DFT-Calculated Activation Energies (ΔG‡ or Eₐ) for AlCl₃-Catalyzed Reactions This table contains interactive data. Click on a row to see more details.

Reaction DFT Functional/Level Role of AlCl₃ Calculated Barrier Reference
Friedel-Crafts Alkylation M06-2X/def2-TZVPP Catalyst (as Al₂Cl₆) 20.6 kcal/mol scielo.br
Cyclobutenamide Rearrangement M06-2X/6-311+G(d,p) Catalyst 22.9 kcal/mol nih.gov
Carboxymethylation of 1-octanol CAM-B3LYP Proton Carrier Catalyst 19.9 kcal/mol core.ac.uk
Formyl Chloride Decomposition Ab initio (incl. correlation) Catalyst 4 kcal/mol researchgate.net
Aniline Chlorination (para) B3LYP/6-31G** Catalyst -40.7 kcal/mol (relative energy) tsijournals.com

Ab Initio Molecular Dynamics Simulations of Liquid this compound and its Interactions

Ab initio molecular dynamics (AIMD) simulations, which compute forces "on the fly" from electronic structure calculations, are essential for modeling the complex structure and dynamics of molten aluminum chloride. These simulations have been pivotal in resolving long-standing debates about the short-range order in the liquid state. uregina.canih.govacs.org

More recent work has utilized AIMD simulations with the PBE-D3 functional to generate extensive data on molten AlCl₃ across a range of temperatures (473–613 K). nih.gov These simulations, performed on systems of 120 atoms, confirmed that the molten salt structure is dominated by Al₂Cl₆ dimers and showed close agreement with experimental Raman spectra and neutron structure factor data. nih.gov The data generated from these high-fidelity AIMD simulations serve as a benchmark and a training set for developing more computationally efficient potentials. nih.gov

The simulations also highlight the challenges in modeling this liquid, such as the potential existence of metastable ring-like trimers (Al₃Cl₉) that can persist on timescales of over 10 picoseconds, complicating the achievement of chemical equilibrium in simulations. uregina.canih.govacs.org

Prediction of this compound Adduct Stability and Geometry using High-Level Computational Methods

High-level computational methods are critical for accurately predicting the stability and geometry of adducts formed by aluminum chloride. The Lewis acidic nature of AlCl₃ drives the formation of these adducts, which are often key intermediates in catalyzed reactions.

Ab initio calculations, including electron correlation effects, have been used to systematically study adducts of AlCl₃ and other aluminum halides. A study using Hartree-Fock theory with the 6-31G* basis set for geometries and fourth-order Møller-Plesset perturbation theory (MP4) for energies explored adducts with HF and HCl. researchgate.net These calculations found stable adducts and provided insights into the relative Lewis basicity of the binding partners. researchgate.net

The stability of aluminates, which are adducts formed with anions, has also been investigated. For instance, calculations at the MP2/6-31++G(d,p) level were used to compute the anion affinities for trimethylaluminum, a compound with a trivalent aluminum center similar to AlCl₃. scispace.com Such computations can predict whether adducts are stable with respect to the loss of the anion. For example, the electronic energy change for the formation of [(CH₃)₃AlH]⁻ from (CH₃)₃Al and H⁻ was calculated to be -71.3 kcal/mol at the MP2/6-31++G(d,p) level, indicating a very stable adduct. scispace.com

DFT methods are also widely used to predict adduct stability. In the study of the AlCl₃-catalyzed carboxymethylation of alcohol, DFT calculations were used to investigate the complex formed between AlCl₃ and dimethyl carbonate (DMC). core.ac.ukwhiterose.ac.uk The calculations revealed two stable, interconverting adduct geometries and found that the complexation processes were spontaneous and exothermic, with negative values for both the enthalpy (ΔH) and Gibbs free energy (ΔG) of formation. whiterose.ac.uk

Table 3: Computationally Predicted Stability of Aluminum Adducts This table contains interactive data. Click on a row to see more details.

Aluminum Species Adduct Partner Computational Method Predicted Property Finding Reference
AlCl₃ HClCO Ab initio (MP) Binding Energy 9 kcal/mol researchgate.net
(CH₃)₃Al H⁻ MP2/6-31++G(d,p) Electronic Energy of Formation -71.3 kcal/mol scispace.com
AlCl₃ Dimethyl Carbonate DFT (CAM-B3LYP) Free Energy of Formation (ΔG) Negative (Spontaneous) whiterose.ac.uk

Development and Refinement of Force Fields for this compound in Large-Scale Simulations

While AIMD provides a highly accurate description of aluminum chloride systems, its computational expense limits simulations to small system sizes and short timescales. To perform large-scale simulations necessary for predicting bulk thermophysical properties, classical or machine-learning-based force fields are required.

Historically, simulations of liquid AlCl₃ used empirical force fields with parameters fitted to experimental crystal data. uregina.ca While these could reproduce some experimental features, their accuracy and transferability are limited. The development of more sophisticated force fields is an active area of research.

A modern approach is the development of Machine Learning Interatomic Potentials (MLIPs). nih.gov For molten AlCl₃, an MLIP based on a neural network architecture (NNIP) was developed. nih.gov This potential was trained on a large dataset of forces and energies generated from AIMD simulations. The resulting NNIP was able to accurately model the AlCl₃ system over a wide phase space, successfully predicting properties like the liquid-vapor phase diagram, critical temperature, and viscosity in close agreement with experimental values. nih.gov The development highlighted the importance of including low-density configurations in the training data to ensure the potential's robustness. nih.gov

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) have also been extended to systems containing chloroaluminate anions. Parameters have been developed for AlCl₄⁻ and Al₂Cl₇⁻, which are the fundamental components of many chloroaluminate ionic liquids. researchgate.net These parameters are typically fitted to reproduce data from high-level ab initio calculations on gas-phase clusters as well as experimental condensed-phase properties. researchgate.net Such force fields enable large-scale simulations of these technologically important materials, which are closely related to molten aluminum chloride. researchgate.netarxiv.org

Catalytic and Reagent Applications of Aluminum Hexachloride in Advanced Chemical Synthesis

Mechanistic Aspects of Friedel-Crafts Alkylation and Acylation Catalysis by Aluminum Hexachloride

The Friedel-Crafts reactions, discovered by Charles Friedel and James M. Crafts in 1877, are fundamental for forming carbon-carbon bonds on aromatic rings and heavily rely on Lewis acid catalysts like this compound. chemistrytalk.org These reactions are broadly categorized into alkylation and acylation.

In Friedel-Crafts alkylation , an alkyl group is introduced onto an aromatic ring using an alkyl halide as the alkylating agent. numberanalytics.com The mechanism is initiated by the interaction between the Lewis acid, this compound, and the alkyl halide. iitk.ac.in The aluminum atom in AlCl3 accepts a lone pair of electrons from the halogen of the alkyl halide, forming a complex. chemistrytalk.org This polarization weakens the carbon-halogen bond, leading to the formation of a carbocation electrophile. chemistrytalk.orgnumberanalytics.com The carbocation then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. iitk.ac.in A subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and regenerates the this compound catalyst, along with the formation of a protonated halogen. numberanalytics.comlibretexts.org A significant drawback of this reaction is the propensity for the intermediate carbocation to undergo rearrangements to form a more stable carbocation, leading to a mixture of products. chemistrytalk.orglibretexts.org

Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640). iitk.ac.in Similar to alkylation, this compound acts as a catalyst by activating the acyl halide. iitk.ac.in It coordinates to the carbonyl oxygen of the acyl halide, but more significantly, it abstracts the halide to form a highly electrophilic acylium ion. chemistrytalk.orgiitk.ac.in This acylium ion is resonance-stabilized, which prevents it from undergoing rearrangements, a key advantage over alkylation. chemistrytalk.orglibretexts.org The acylium ion then undergoes electrophilic aromatic substitution with the aromatic ring. chemistrytalk.org The ketone product forms a complex with this compound, which requires a subsequent workup step, typically with water, to liberate the final product. libretexts.org Another advantage of acylation is that the resulting acylbenzene is deactivated towards further substitution, preventing polyacylation, a common issue in Friedel-Crafts alkylation. libretexts.org

The table below summarizes the key mechanistic steps and features of Friedel-Crafts reactions catalyzed by this compound.

Mechanistic Comparison of Friedel-Crafts Reactions
FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile CarbocationAcylium ion
Role of AlCl3 Generates carbocation from alkyl halide. numberanalytics.comGenerates acylium ion from acyl halide. chemistrytalk.org
Rearrangements Common due to carbocation intermediates. libretexts.orgNot observed due to resonance-stabilized acylium ion. libretexts.org
Product Reactivity Alkylated product is more reactive than starting material, leading to polyalkylation. libretexts.orgAcylated product is less reactive than starting material, preventing further acylation. libretexts.org
Catalyst Stoichiometry Catalytic amounts are sufficient.Slightly more than stoichiometric amounts are often required due to complexation with the product. libretexts.org

This compound in Ring-Opening Polymerization and Other Polymerization Initiations

This compound and its derivatives are effective initiators and catalysts for the ring-opening polymerization (ROP) of various cyclic monomers, particularly lactones, to produce aliphatic polyesters. tandfonline.comtandfonline.com These polymers are of significant interest due to their biodegradability and biocompatibility. tandfonline.com

The mechanism of ROP initiated by aluminum compounds often involves the coordination of the monomer to the aluminum center. For instance, in the ROP of ε-caprolactone, aluminum complexes can initiate polymerization through a coordination-insertion mechanism. The carbonyl oxygen of the lactone coordinates to the aluminum atom, which activates the monomer towards nucleophilic attack. The polymerization proceeds by the insertion of the monomer into the aluminum-alkoxide bond. Aluminum complexes with various ligands, such as salen and ketiminate ligands, have been developed to control the polymerization process and the properties of the resulting polymer. acs.orgnih.gov

For example, aluminum salen complexes have been shown to effectively catalyze the ROP of trimethylene carbonate. acs.org The reaction proceeds via a mechanism that is first-order in both the catalyst and monomer concentrations, involving the cleavage of the acyl-oxygen bond of the monomer. acs.org Similarly, aluminum complexes supported by bipyridine bisphenolate ligands have demonstrated high activity in the ring-opening copolymerization of maleic anhydride and epoxides. nih.gov The electronic properties of the ligand play a crucial role in the catalytic activity, with lower LUMO energies of the aluminum complex correlating with higher activity. nih.gov

The table below presents examples of this compound and its derivatives used in ring-opening polymerization.

Aluminum-Based Initiators for Ring-Opening Polymerization
Initiator/Catalyst SystemMonomer(s)Resulting PolymerReference
Aluminum salen complexesTrimethylene carbonatePolycarbonate acs.org
(BpyBph)AlCl / [PPN]ClMaleic anhydride, Propylene oxideAliphatic polyester nih.gov
(OCMeCHCMeNAr)2AlRε-caprolactonePolycaprolactone nih.gov

Facilitation of Molecular Rearrangements by this compound as a Lewis Acid

The strong Lewis acidity of this compound enables it to catalyze a variety of molecular rearrangements. stackexchange.com These reactions often proceed through the formation of electron-deficient intermediates, such as carbocations, which are prone to rearranging to more stable structures. A classic example is the Fries rearrangement, where a phenolic ester is converted to a hydroxyaryl ketone upon treatment with a Lewis acid like AlCl3.

Another significant application is in the Claisen rearrangement. While this rearrangement can occur thermally, Lewis acids like this compound can significantly accelerate the reaction rate. princeton.edu For instance, a Lewis acid-catalyzed Claisen rearrangement has been developed for the synthesis of α-amino acids. princeton.edu In this process, the Lewis acid activates the substrate, facilitating the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement to form the desired product with high stereocontrol. princeton.edu

Aluminum chloride has also been shown to induce rearrangements in nitroxide radicals, analogous to the well-known carbonium ion rearrangements. cdnsciencepub.com The interaction begins with the formation of a complex between the nitroxide group and AlCl3, which can then lead to the rearrangement of alkyl groups, such as the conversion of t-butyl to s-butyl groups. cdnsciencepub.com

Development of Stereoselective and Enantioselective Catalysis with Chiral this compound Derivatives

The development of chiral Lewis acids derived from this compound has opened avenues for stereoselective and enantioselective catalysis. By incorporating chiral ligands into the aluminum coordination sphere, it is possible to create a chiral environment that can influence the stereochemical outcome of a reaction. Salen ligands, which are tetradentate Schiff bases, are particularly effective in this regard. mdpi.comresearchgate.net

Chiral aluminum-salen complexes have been successfully employed as catalysts in a variety of asymmetric transformations, including the cyanosilylation of aldehydes and Michael-type reactions. mdpi.com The preparation of these complexes often involves the reaction of a chiral salen ligand with a dialkylaluminum chloride or trialkylaluminum reagent. mdpi.comresearchgate.net The resulting chiral aluminum complex can then act as a Lewis acid catalyst, activating the substrate and directing the approach of the nucleophile to achieve high levels of enantioselectivity. mdpi.com

For example, a chiral (salen)Al(III) complex has been used to catalyze the stereoselective addition of trimethylsilylcyanide (TMSCN) to aromatic aldehydes, yielding cyanohydrins with good enantiomeric excesses. mdpi.com The stereoselectivity in these reactions is often attributed to the specific conformation adopted by the chiral salen complex. researchgate.net

The table below highlights some applications of chiral aluminum complexes in asymmetric catalysis.

Applications of Chiral Aluminum Complexes in Asymmetric Synthesis
Chiral CatalystReaction TypeSubstrateOutcomeReference
Chiral (salen)Al(III) complexCyanosilylationAromatic aldehydesHigh yields and good enantiomeric excesses of cyanohydrins. mdpi.com
Chiral Al(salen) complexesMichael reactionVarious nucleophiles and α,β-unsaturated ketonesStereoselective formation of carbon-carbon bonds. mdpi.com
Optically pure aluminum complexes of inherently chiral calix acs.orgarenesMeerwein–Ponndorf–Verley (MPV) reductionAcetophenone derivativesAsymmetric reduction to chiral alcohols. beilstein-journals.org

Applications in Multi-Component Reactions and Cascade Processes

This compound has found utility in catalyzing multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for synthesizing complex molecules from simple starting materials in a single step. researchgate.netmdpi.com These reactions offer significant advantages in terms of atom economy and step economy. researchgate.net

In one example, a catalytic amount of AlCl3 was used to facilitate the [4 + 1] cycloaddition of α,β-unsaturated imidoyl cyanides with isocyanides to produce polysubstituted 2-amino-5-cyanopyrroles in good to excellent yields. acs.org This reaction, when combined with an oxidative Strecker reaction, provides a two-step synthesis of this important heterocyclic scaffold. acs.org

Aluminum chloride has also been employed to induce cascade reactions. For instance, a dimethylaluminum chloride (Me2AlCl) induced cascade reaction has been utilized in the total synthesis of (+)/(−) pentenomycins. researchgate.net Such cascade reactions often involve a series of intramolecular transformations that are triggered by the Lewis acid, leading to the rapid construction of complex molecular architectures. researchgate.net

The ability of this compound to act as a potent Lewis acid makes it a versatile tool for initiating and controlling these complex transformations, enabling the efficient synthesis of a wide range of valuable organic compounds.

Aluminum Hexachloride in Materials Science Research

Role of Aluminum Hexachloride Precursors in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound (AlCl₃·6H₂O) serves as a critical aluminum source in the solvothermal and hydrothermal synthesis of various aluminum-based Metal-Organic Frameworks (MOFs) and coordination polymers. Its utility is highlighted in the formation of well-known structures where the aluminum ion acts as the metallic node, connecting organic linkers to form extended, porous frameworks.

Research has demonstrated the successful synthesis of MIL-53 (Al), a widely studied MOF known for its "breathing" effect, using aluminum chloride hexahydrate as the aluminum precursor. squ.edu.om In these syntheses, AlCl₃·6H₂O is reacted with terephthalic acid (H₂BDC), the organic linker, under hydrothermal conditions to yield the crystalline MOF material. squ.edu.om The choice of aluminum source is a key factor in the synthesis, and AlCl₃·6H₂O has been established as a viable option alongside aluminum nitrate. squ.edu.om

Furthermore, aluminum chloride hexahydrate is employed in the synthesis of other significant Al-MOFs. For instance, it is a key reagent in the preparation of Al-fumarate and MIL-160. rsc.org In a typical synthesis of MIL-160, aluminum chloride hexahydrate is reacted with 2,5-furandicarboxylic acid in the presence of sodium hydroxide (B78521) under reflux conditions. rsc.org Similarly, the synthesis of aluminum fumarate (B1241708) can be achieved by grinding aluminum chloride hexahydrate with fumaric acid and sodium hydroxide, followed by a hydrothermal reaction. rsc.org

In the realm of coordination polymers, aluminum halides, including aluminum chloride, have been utilized to construct one-dimensional chain-like structures. Research has shown the synthesis of one-dimensional coordination polymers by reacting AlCl₃ with pyrazine (B50134) (pyz). researchgate.net In this structure, the Al³⁺ ion is coordinated by three chloride ligands and two nitrogen atoms from two different pyrazine molecules, resulting in a linear chain. researchgate.net This demonstrates the role of aluminum chloride not just as a metal source but also as a provider of anionic ligands that are integral to the final structure of the coordination polymer.

Table 1: Examples of MOFs and Coordination Polymers Synthesized Using this compound

Compound NameOrganic LinkerAluminum SourceSynthesis MethodReference
MIL-53 (Al)Terephthalic acidAluminum chloride hexahydrateHydrothermal squ.edu.om
Al-fumarateFumaric acidAluminum chloride hexahydrateHydrothermal (after grinding) rsc.org
MIL-1602,5-furandicarboxylic acidAluminum chloride hexahydrateHydrothermal (reflux) rsc.org
[AlCl₃(pyz)]∞PyrazineAluminum chlorideNot specified researchgate.net

Research on Surface Modification and Adsorption Phenomena Involving this compound

This compound is utilized in research focused on the surface modification of various materials to alter their surface properties, such as affinity for other substances and adsorption capabilities. These modifications are crucial for a range of applications, from improving the printability of polymers to enhancing the removal of pollutants from water.

One area of investigation involves the surface modification of polymers. For example, a method has been proposed for the alkylation grafting of benzoic acid onto a polyethylene (B3416737) (PE) film surface. researchgate.net This process involves the sequential spraying of aluminum chloride and benzoic acid onto a heat-softened PE surface, leading to the formation of aluminum benzoate (B1203000) complexes on the film. This modification has been shown to improve the surface's affinity for polar compounds. researchgate.net

In the context of adsorbents, aluminum chloride is used to modify materials to enhance their capacity for adsorbing specific ions or molecules. Activated carbon, a common adsorbent, has been modified with aluminum chloride to improve its efficiency in removing dyes from wastewater. mdpi.com In one study, activated carbon derived from coconut shells was treated with an aluminum chloride solution. The resulting composite material (AC-Al) exhibited a high removal rate for Reactive Black 5 dye, especially at acidic pH levels. mdpi.com The modification introduces aluminum species onto the carbon surface, which are believed to act as active sites for adsorption. mdpi.com

Similarly, aluminum chloride has been used to modify talc (B1216) for the purpose of phosphate (B84403) removal from alkaline solutions. balikesir.edu.tr Research has shown that treating talc with an aluminum chloride solution enhances its phosphate adsorption capacity. The optimal loading of aluminum chloride on the talc was found to be a critical factor in maximizing adsorption. balikesir.edu.tr

Aluminum chloride hexahydrate has also been investigated directly as an adsorbent for the extraction of lithium from aqueous solutions, including seawater. tandfonline.comtandfonline.com Studies have explored the effects of various parameters such as pH, temperature, contact time, and the molar ratio of aluminum to lithium on the adsorption efficiency. tandfonline.comtandfonline.com The results indicate that aluminum chloride hexahydrate can act as an effective adsorbent for lithium ions, although the presence of competing ions in seawater can reduce its efficiency. tandfonline.comtandfonline.com

Table 2: Research Findings on Surface Modification and Adsorption with this compound

Material/AdsorbentSubstance Adsorbed/Target PropertyKey FindingReference
Polyethylene (PE) filmImproved affinity for polar compoundsSurface grafting with benzoic acid using AlCl₃ as a catalyst forms aluminum benzoate complexes on the PE surface. researchgate.net
Activated CarbonReactive Black 5 dyeModification with AlCl₃ enhances dye removal, with up to 100% removal achieved under optimal pH and adsorbent dosage. mdpi.com
TalcPhosphateTreatment with AlCl₃ increases phosphate adsorption capacity, with an optimal AlCl₃ to talc ratio identified. balikesir.edu.tr
Aluminum chloride hexahydrateLithium ionsFunctions as an adsorbent for lithium, with an adsorption efficiency of up to 88% from synthetic solutions under optimized conditions. tandfonline.comtandfonline.com

Contributions to the Synthesis of Advanced Ceramic and Nano-Alumina Materials via Thermal Decomposition

The thermal decomposition of aluminum chloride hexahydrate (AlCl₃·6H₂O) is a significant pathway for the synthesis of advanced ceramic materials, particularly high-purity alumina (B75360) (Al₂O₃) and nano-alumina. This process is a key step in various methods aimed at producing alumina from non-bauxitic sources like kaolin (B608303) clays. google.comsemanticscholar.org

The decomposition process involves heating aluminum chloride hexahydrate, which leads to the formation of alumina, water vapor, and hydrogen chloride gas. researchgate.netresearchgate.net Research has extensively studied the influence of various parameters, such as temperature, time, and atmosphere, on the properties of the final alumina product. The decomposition typically occurs in multiple stages. A significant portion of the water and chlorine is removed at temperatures around 400°C. semanticscholar.orgresearchgate.net

The calcination temperature plays a crucial role in determining the phase of the resulting alumina. At lower temperatures, transitional alumina phases like γ-Al₂O₃ and κ-Al₂O₃ are formed. researchgate.net As the temperature increases, these metastable phases transform into the more stable α-Al₂O₃. For instance, calcination at 800°C may yield transitional aluminas, while increasing the temperature to 1200°C facilitates the formation of α-Al₂O₃. researchgate.net The choice of the final alumina phase is critical, as different phases possess different properties; for example, γ-Al₂O₃ is more soluble in electrolytes used for aluminum production than α-Al₂O₃. semanticscholar.org

Studies have optimized the thermal decomposition process to control the properties of the resulting alumina. For example, a two-stage decomposition process in fluidized-bed decomposers has been proposed, with the first stage operating at a lower temperature (200°C to 400°C) and the second stage at a higher temperature (900°C to 1100°C). google.com This approach aims to improve energy efficiency by carrying out the bulk of the decomposition at lower temperatures. google.com The atmosphere during decomposition also has a significant effect. A water vapor atmosphere has been shown to accelerate the decomposition rate and result in a lower residual chlorine content in the final alumina product compared to an inert atmosphere like argon. d-nb.info

Furthermore, this method is also employed for the synthesis of nanostructured alumina. By controlling the synthesis and decomposition conditions, it is possible to produce alumina powders with high surface area and nanoscale particle sizes. d-nb.info For example, alumina has been produced from waste aluminum filings by first dissolving them in hydrochloric acid to form an aluminum chloride solution, from which aluminum hydroxide is precipitated and then calcined to produce nanostructured Al₂O₃. google.com

Table 3: Thermal Decomposition of this compound for Alumina Synthesis

Decomposition TemperatureAtmosphereResulting Alumina PhaseKey ObservationReference
200°C - 400°C (1st stage)Product gas recyclePartially decomposed solid~90-95% decomposition achieved in the first stage. google.com
900°C - 1100°C (2nd stage)Not specifiedAluminaSubstantially complete decomposition. google.com
> 800°CAirTransitional alumina (e.g., κ, χ)Formation of transitional phases. researchgate.net
900°CAirγ-Al₂O₃Optimal temperature for decreasing chlorine content while maintaining a soluble phase. semanticscholar.org
1200°CAirα-Al₂O₃Formation of the stable alpha phase. researchgate.net
150°C - 650°CWater vapor vs. ArgonAmorphous → γ/θ-Al₂O₃Water vapor atmosphere leads to lower chlorine content in the product. d-nb.info

Investigations into Electrochemical Applications of this compound-Derived Electrolytes

Aluminum chloride is a fundamental component in the development of electrolytes for rechargeable aluminum batteries, a promising alternative to lithium-ion technology due to the high theoretical specific capacity and abundance of aluminum. Research in this area has largely focused on non-aqueous electrolytes, as aluminum readily forms a passivating oxide layer in aqueous solutions.

A significant area of investigation involves electrolytes based on ionic liquids. These are typically formed by mixing aluminum chloride with an organic salt, such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl). nih.gov In these systems, AlCl₃ acts as a Lewis acid, reacting with the chloride ions from the organic salt to form various chloroaluminate anions, primarily AlCl₄⁻ and Al₂Cl₇⁻. nih.gov The reversible electrochemical deposition and stripping of aluminum is believed to proceed through these chloroaluminate species. nih.gov The composition of the electrolyte, specifically the molar ratio of AlCl₃ to the organic salt, determines its Lewis acidity and the dominant chloroaluminate species present, which in turn affects the battery's performance. jst.go.jp

Molten salt electrolytes, which are a type of ionic liquid, have also been explored. For example, electrolytes prepared by mixing aluminum chloride with amides like acetamide (B32628) have been studied for use in aluminum-graphite batteries. jst.go.jp The molar ratio of AlCl₃ to acetamide has been shown to influence the specific capacity and stability of the battery. jst.go.jp Additives, such as 1,2-dichloroethane (B1671644) (DCE), have been investigated to improve the performance of these electrolytes by enhancing the intercalation/de-intercalation ability of [AlCl₄]⁻ ions into the graphite (B72142) cathode. jst.go.jp

Besides ionic liquids, other organic solvents have been used to prepare AlCl₃-based electrolytes. Dimethyl sulfone (DMSO₂) has been investigated as a solvent for aluminum chloride for aluminum deposition. iaea.org Research has shown that reversible aluminum deposition and dissolution can be achieved in these electrolytes. iaea.org However, side reactions involving the decomposition of the solvent can occur, leading to the formation of aluminum oxide. researchgate.net

While most research has focused on chloride-containing electrolytes, the corrosive nature of chloride has prompted investigations into chloride-free alternatives. One such example is the synthesis and study of an electrolyte based on aluminum hexafluorophosphate (B91526) (Al(PF₆)₃) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This research demonstrates the possibility of reversible aluminum deposition-stripping in a chloride-free system, although challenges such as solvent decomposition remain. researchgate.net

Table 4: Characteristics of this compound-Derived Electrolytes

Electrolyte SystemKey ComponentsApplicationKey FindingReference
Ionic LiquidAlCl₃, 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl)Al battery electrolyteChloroaluminate anions (AlCl₄⁻, Al₂Cl₇⁻) are the electrochemically active species. nih.gov
Molten SaltAlCl₃, AcetamideAl-graphite battery electrolyteMolar ratio of components affects battery performance; additives like DCE can enhance capacity. jst.go.jp
Organic SolventAlCl₃, Dimethyl sulfone (DMSO₂)Al depositionReversible Al deposition is possible, but solvent decomposition can be a side reaction. iaea.org
Chloride-FreeAluminum hexafluorophosphate (Al(PF₆)₃), Dimethyl sulfoxide (DMSO)Al-ion electrolyteDemonstrates reversible Al deposition-stripping in a chloride-free system. researchgate.net

This compound as a Component in the Development of Supported and Nanostructured Catalysts

Aluminum chloride is a widely recognized Lewis acid catalyst in various chemical reactions. To overcome issues associated with its corrosive nature and difficulty in separation from reaction products, researchers have focused on developing heterogeneous catalysts by supporting aluminum chloride on various solid materials. This approach aims to create stable, reusable, and environmentally more benign catalysts.

One common strategy is to support aluminum chloride on porous materials like silica (B1680970) (SiO₂). acs.orgmdpi.com For instance, AlCl₃ has been supported on hexagonal mesoporous silica (HMS) to create a solid acid catalyst for the alkylation of benzene (B151609). acs.org This supported catalyst demonstrated high activity and significantly improved selectivity towards the desired monoalkylated product compared to homogeneous AlCl₃. acs.org The well-defined pore structure of the HMS support is believed to contribute to this enhanced selectivity. acs.org The catalyst was also found to be reusable over multiple cycles without a significant loss of activity. acs.org

Polystyrene has also been used as a support for aluminum chloride. rsc.orgchapman.edu Crosslinked polystyrene-supported aluminum chloride (PS-AlCl₃) has been prepared and used as a heterogeneous catalyst for reactions such as the condensation of indole (B1671886) with carbonyl compounds. chapman.edu This polymeric catalyst is stable, can be stored in air, and is easily recycled and reused. chapman.edu In another study, AlCl₃ embedded in a porous polystyrene matrix was shown to be an efficient catalyst for the solvent-free synthesis of 5-aryl tetrazoles. rsc.org

The development of nanostructured catalysts is another active area of research. While not always directly starting from this compound, the principles of creating highly active catalytic sites are relevant. Nanostructured catalysts offer high surface area-to-volume ratios, which can lead to enhanced catalytic activity. mdpi.comnih.gov The synthesis of nanostructured γ-alumina from industrial waste, for example, yields a material with a high specific surface area that is suitable for catalytic applications. d-nb.info The design of such nanostructured materials often focuses on controlling the size, morphology, and composition to optimize catalytic performance. nih.gov Polymeric aluminum chloride has been used in conjunction with silica gel under mechanical grinding conditions to form a nanostructured composite catalyst in situ for the synthesis of xanthene and pyrimidinone compounds. semanticscholar.org This "one-pot" method highlights an innovative approach to creating complex catalyst systems. semanticscholar.org

Table 5: Supported and Nanostructured Catalysts Involving Aluminum Chloride

Catalyst SystemSupport MaterialTarget ReactionKey FindingReference
AlCl₃-HMSHexagonal Mesoporous Silica (HMS)Alkylation of benzeneImproved selectivity and reusability compared to homogeneous AlCl₃. acs.org
PS-AlCl₃Crosslinked PolystyreneCondensation of indole with carbonylsStable, recyclable, and efficient heterogeneous catalyst. chapman.edu
Polystyrene-bound AlCl₃Porous PolystyreneSynthesis of 5-aryl tetrazolesEffective catalyst for solvent-free synthesis with high yields. rsc.org
Polymeric Aluminum Chloride–Silica GelSilica GelSynthesis of xanthene and pyrimidinoneIn situ formation of a nanostructured composite catalyst under mechanical grinding. semanticscholar.org

Environmental Chemistry of Aluminum Hexachloride in Academic Research

Academic Investigations into the Environmental Fate and Transformation Pathways of Aluminum Hexachloride and its Hydrolysis Products

When introduced into an aqueous environment, aluminum chloride undergoes rapid and complex hydrolysis. unacademy.com The initial reaction involves the dissociation of aluminum chloride and the hydration of the Al³⁺ ion to form the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. This ion is acidic and initiates a series of further hydrolysis reactions, the extent of which is highly dependent on the pH of the surrounding water. unacademy.commdpi.com

The transformation pathways of aluminum from aluminum chloride in the environment are governed by the following equilibria:

Monomeric Hydrolysis: The hexaaquaaluminum ion deprotonates in steps to form a series of monomeric hydroxy-aluminum species. tandfonline.comcdc.gov The specific species present is a function of pH. In highly acidic conditions (pH < 5), the free Al³⁺ ion and Al(OH)²⁺ are dominant. scielo.brnih.gov As the pH increases, further deprotonation occurs, leading to the formation of Al(OH)₂⁺ and the solid precipitate aluminum hydroxide (B78521), Al(OH)₃, which is least soluble around neutral pH. researchgate.net At higher pH values, the soluble aluminate ion, Al(OH)₄⁻, becomes the predominant species. tandfonline.comgeology.sk

Polymerization: At aluminum concentrations relevant to many environmental scenarios, monomeric aluminum species can polymerize to form polynuclear complexes. mdpi.com These polymeric species are often more stable and can persist in the environment. Research has identified numerous polynuclear species, with some of the most commonly reported being Al₂(OH)₂⁴⁺, Al₃(OH)₄⁵⁺, and the large, stable Keggin-Al₁₃ polycation (e.g., Al₁₃(OH)₃₂⁷⁺). mdpi.com

Complexation with Ligands: In natural waters and soils, aluminum ions and their hydrolysis products readily interact with various inorganic and organic ligands. Fluoride and sulfate (B86663) are significant inorganic ligands that form strong complexes with aluminum. cdc.gov Dissolved organic matter, such as fulvic and humic acids, also plays a crucial role in aluminum speciation by forming stable, soluble organo-aluminum complexes. cdc.govresearchgate.net This complexation can increase the total dissolved aluminum concentration above what would be expected based on the solubility of aluminum hydroxides alone.

The environmental fate of these transformation products is varied. The insoluble aluminum hydroxides tend to precipitate and become part of the sediment or soil matrix. europa.eu Soluble species can be transported through water systems, while their bioavailability and potential for ecological impact are strongly linked to their specific chemical form. nih.goveuropa.eu For instance, monomeric inorganic aluminum species are generally considered the most bioavailable and toxic forms to aquatic life. nih.govgeology.sk

Research has also explored the hydrothermal hydrolysis of aluminum chloride hexahydrate, which can yield specific aluminum oxyhydroxides like boehmite (γ-AlOOH) and bayerite (α-Al(OH)₃), depending on the reaction conditions. icsoba.org These studies provide insight into the crystalline mineral forms that aluminum can adopt in the environment over geological timescales or under specific industrial process conditions.

Advanced Analytical Methodologies for Speciation and Quantification of Aluminum Species in Environmental Matrices

The significant differences in the environmental behavior and toxicity of various aluminum species necessitate analytical methods capable of distinguishing between them—a process known as speciation. nih.gov Total aluminum concentration can be measured by techniques like flame atomic absorption spectrometry (FAAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS). cdc.govresearchgate.net However, speciation analysis requires more sophisticated approaches.

Academic research has focused on developing and refining a suite of analytical techniques for this purpose. These can be broadly categorized as separation-based methods, spectroscopic methods, and computational modeling.

Separation and Hyphenated Techniques: These methods physically or chemically separate different aluminum fractions before quantification.

Filtration and Ultrafiltration: These techniques separate aluminum species based on size, distinguishing between particulate, colloidal, and truly dissolved forms. geology.sk

Ion Exchange Chromatography: This method separates aluminum species based on their charge. Cation exchange resins can be used to isolate reactive monomeric aluminum from less reactive or organically complexed forms. geology.skresearchgate.net

High-Performance Liquid Chromatography (HPLC): When coupled with a sensitive detector like ICP-MS (HPLC-ICP-MS), HPLC provides a powerful tool for separating and quantifying various free and complexed aluminum species in a single analysis. geology.skresearchgate.netresearchgate.net

Spectroscopic and Electrochemical Techniques:

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): A highly sensitive method for determining low concentrations of aluminum in environmental samples. cdc.govresearchgate.net

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy: A direct, non-destructive technique that can identify and quantify different aluminum species in solution, including monomeric, polymeric, and complexed forms, based on their distinct chemical shifts. tandfonline.comgeology.skresearchgate.net However, its application can be limited by its lower sensitivity compared to other methods. geology.sk

Electrochemical Analysis: Techniques like polarography and potentiometry can be used to study the speciation and complexation of aluminum with various ligands. nih.gov

Computational Modeling: Computer models are widely used to predict aluminum speciation in complex environmental systems based on thermodynamic equilibrium data. scielo.brresearchgate.net By inputting parameters such as total aluminum concentration, pH, and the concentrations of various ligands, these models can calculate the distribution of different aluminum species. tandfonline.comscielo.br

Below is a summary of key analytical methodologies used in academic research for aluminum speciation.

Methodology Principle Application in Al Speciation References
ICP-MS Ionization of sample in plasma followed by mass spectrometric detection.Highly sensitive quantification of total aluminum; used as a detector in hyphenated techniques. cdc.govresearchgate.net
HPLC-ICP-MS Chromatographic separation of species followed by ICP-MS detection.Separation and quantification of free Al³⁺, inorganic complexes, and organo-aluminum complexes. geology.skresearchgate.netresearchgate.net
²⁷Al NMR Nuclear magnetic resonance of the ²⁷Al nucleus.Direct, non-destructive identification and quantification of different soluble Al species (monomeric, polymeric). tandfonline.comgeology.skresearchgate.net
Ion Exchange Separation based on charge using a resin.Fractionation of reactive (labile) inorganic aluminum from non-labile and organically bound forms. geology.skresearchgate.netqeios.com
GFAAS Atomization of the sample in a graphite tube and measurement of light absorption.Trace and ultra-trace quantification of aluminum in various environmental matrices. cdc.govresearchgate.net
Geochemical Models Thermodynamic equilibrium calculations.Prediction of aluminum species distribution in natural waters and soils based on water chemistry. scielo.brresearchgate.net

Research on Remediation Strategies for Aluminum Contamination Derived from Chemical Processes

Aluminum contamination in water and soil can result from various industrial activities, including aluminum manufacturing and the use of aluminum-based chemicals in water treatment. nih.govtrayak.com Academic research has explored a variety of physical, chemical, and biological remediation strategies to address this issue. numberanalytics.comacs.org

Chemical Precipitation: This is a widely used method where the pH of the wastewater is adjusted to the range where aluminum has its minimum solubility (typically pH 6-8). nih.gov This causes the dissolved aluminum to precipitate as aluminum hydroxide, Al(OH)₃, which can then be removed by sedimentation or filtration. acs.orgnih.gov While effective, this process can generate significant amounts of sludge. nih.gov

Adsorption: Adsorption involves the use of solid materials (adsorbents) to bind aluminum ions from solution. A wide range of adsorbents has been investigated in academic studies:

Activated Carbon: Has been shown to effectively remove aluminum ions from water, with the process being influenced by pH and contact time. orientjchem.orgresearchgate.net

Magnetic Iron Oxide Nanoparticles (MIONPs): Research has demonstrated that MIONPs can rapidly and efficiently adsorb aluminum ions from polluted water, with the advantage of easy separation from the water using a magnetic field. scientific.net

Aluminum Sludge: In a circular economy approach, sludge produced from water treatment plants (which is rich in aluminum) has been studied as a low-cost adsorbent for removing heavy metals, and it also shows potential for removing other contaminants. azom.com

Membrane Filtration: Advanced membrane processes are effective for removing dissolved aluminum and other contaminants from industrial wastewater.

Nanofiltration (NF) and Reverse Osmosis (RO): Studies have shown that both NF and RO membranes can achieve high removal rates (>90%) for aluminum from industrial effluents, such as those from anodic oxidation processes. nih.gov These technologies offer the potential for water reuse, which is an economic and environmental benefit. nih.gov

Biological and Integrated Methods: These strategies use living organisms or a combination of different techniques for remediation.

Phytoremediation: This involves using plants to accumulate or stabilize contaminants. While some plants can accumulate aluminum, this method is often more applicable to soil contamination. numberanalytics.com

Integrated Processes: Research has shown that combining different methods, such as electrokinetic remediation with phytoremediation, can enhance the removal efficiency of metals from contaminated soils. frontiersin.org

The table below summarizes some of the remediation strategies investigated in academic literature for aluminum contamination.

Remediation Strategy Mechanism Key Research Findings References
Chemical Precipitation pH adjustment to minimize solubility and form Al(OH)₃ precipitate.Effective for high concentrations but produces sludge. nih.gov acs.orgnih.gov
Adsorption (Activated Carbon) Binding of Al³⁺ ions to the surface of porous carbon material.An endothermic and spontaneous process effective over a range of pH values. orientjchem.orgresearchgate.net orientjchem.orgresearchgate.net
Adsorption (MIONPs) Adsorption onto magnetic nanoparticles.Rapid (complete in 3 minutes) and highly efficient (up to 99.8%) removal of Al ions. scientific.net scientific.net
Membrane Filtration (NF/RO) Size exclusion and charge repulsion using semi-permeable membranes.Achieves over 90% removal of aluminum from industrial wastewater, allowing for water reuse. nih.gov nih.gov
Integrated Methods Combination of two or more remediation techniques (e.g., physical, chemical, biological).Can overcome the limitations of single methods, leading to higher efficiency. frontiersin.org numberanalytics.comfrontiersin.org

Future Directions and Emerging Research Avenues for Aluminum Hexachloride

Integration of Artificial Intelligence and Machine Learning in Predicting Aluminum Hexachloride Reactivity and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the understanding and application of this compound. These computational tools offer the potential to predict molecular reactivity with greater speed and accuracy than traditional methods. cmu.edu

Machine learning interatomic potentials (MLIPs) are a key development, enabling the computation of molecular energy at a quantum mechanical level of accuracy in a fraction of the time. cmu.edu For instance, MLIPs have been developed to study aluminum chloride molten salt under various thermodynamic conditions, allowing for the prediction of properties like temperature-surface tension correlations and the liquid-vapor phase diagram. nih.gov This approach has demonstrated high accuracy, with predicted critical temperature and density values for AlCl₃ being within 10 K (~3%) and 0.03 g/cm³ (~7%) of experimental values, respectively. nih.gov

Furthermore, AI and ML models can be trained on vast datasets of chemical reactions to predict outcomes, such as reaction yields. cmu.eduarxiv.org By incorporating details from synthetic protocols, these models can achieve higher accuracy in discerning promising from unpromising reactions. arxiv.org This predictive power can significantly accelerate the design of new catalysts and the optimization of reaction conditions involving this compound.

Table 1: Machine Learning Applications in Aluminum Chloride Research

Application Area AI/ML Technique Predicted Properties/Outcomes Reference
Molecular Reactivity Machine Learning Interatomic Potentials (MLIPs) Molecular energy, conformer generation, thermodynamic properties cmu.edu
Molten Salt Thermodynamics Neural Network Interatomic Potential (NNIP) Critical temperature, critical density, viscosity, surface tension nih.gov
Reaction Outcome Prediction Graphormer models with text augmentation Reaction success/failure, product yield arxiv.org

Exploration of this compound in Novel Green Chemical Technologies and Sustainable Processes

There is a growing emphasis on utilizing this compound in green and sustainable chemical processes, aiming to reduce environmental impact. amazonaws.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. amazonaws.comtandfonline.com

One area of exploration is the use of this compound as a catalyst in more environmentally friendly reactions. While traditionally used in processes that can be toxic, research is underway to develop greener alternatives. amazonaws.com For example, efforts are being made to replace hazardous solvents with more benign ones in reactions catalyzed by aluminum compounds. tandfonline.com

A significant development is the use of mechanochemistry, which avoids the need for solvents in the reaction process. nih.gov In one study, a composite catalyst of polymeric aluminum chloride and silica (B1680970) gel was synthesized through mechanical grinding. This "one-pot" method simplifies the process and reduces waste. nih.gov Additionally, researchers are investigating the use of aluminum chloride hexahydrate, a less corrosive and more stable compound, as a catalyst that can be derived from aluminum-containing wastes. researchgate.net The development of reusable catalysts is another key aspect of green chemistry, and aluminum-based catalysts that can be filtered out and reused are being explored. researchgate.net

Design and Synthesis of Next-Generation this compound-Based Catalysts with Enhanced Performance

The design of new and improved catalysts based on this compound is a major focus of current research, driven by the need for more efficient and sustainable industrial processes. futuremarketinsights.com Aluminum's abundance and low cost make it an attractive alternative to expensive transition metals for catalysis. researchgate.net

Researchers are developing novel catalyst formulations to enhance reaction rates and yields in petrochemical processes. futuremarketinsights.com For instance, a heterogeneous catalyst was synthesized using aluminum chloride hexahydrate supported on polyvinyl alcohol (PVA) for biodiesel production from waste cooking oil. researchgate.net This catalyst simplifies the manufacturing process, particularly in the separation phase. researchgate.net

Another innovative approach involves the in-situ formation of a composite catalyst from polymeric aluminum chloride and silica gel through mechanical grinding. This method creates a stable and highly applicable nanocatalyst with a unique Al-O-Si active center, which is key to its enhanced catalytic performance in the synthesis of various organic compounds. nih.gov The study of reaction mechanisms using theoretical methods is also crucial for designing more effective catalysts. For example, detailed studies of the Friedel-Crafts alkylation reaction have shown that the dimeric form of aluminum chloride, Al₂Cl₆, is a more active catalyst than the monomeric form. scielo.br

Interdisciplinary Research Synergies Involving this compound Chemistry (e.g., in advanced materials, energy storage)

The unique properties of aluminum and its compounds are fostering interdisciplinary research, particularly in the fields of advanced materials and energy storage. unsw.edu.aunih.gov Aluminum is the third most abundant element in the Earth's crust and possesses a high theoretical volumetric capacity, making it a promising candidate for next-generation energy storage systems. unsw.edu.auresearchgate.net

Rechargeable aluminum-ion batteries (AIBs) are a key area of investigation. unsw.edu.auresearchgate.net These batteries offer the potential for high energy density and low cost. researchgate.net Research is focused on developing suitable electrode materials and electrolytes. For example, metal-organic frameworks (MOFs) like ZIF-67 are being explored as cathode materials due to their ordered microporous structure, which facilitates the diffusion of aluminum ions. nih.gov The use of redox-additive modified electrolytes, such as an aqueous solution of aluminum chloride with potassium ferricyanide (B76249), has been shown to significantly enhance the specific capacity and cycling stability of AIBs. nih.gov

Beyond batteries, aluminum compounds are being investigated for other energy-related applications. Aluminum nanoparticles are of interest for their use in catalysis and energy storage. researchgate.net The development of advanced materials for energy storage often involves strategies like nanostructuring, hybridization, and surface modification to optimize performance. nih.gov

Table 2: Aluminum-Based Energy Storage Systems

System Electrolyte/Material Key Findings Reference
Aluminum-ion Battery ZIF-67 cathode, aqueous aluminum chloride electrolyte with potassium ferricyanide redox additive Superior discharge capacity and robust cycling stability. nih.gov
Aluminum-ion Battery Al(OTF)₃-based electrolyte Non-corrosive alternative to AlCl₃-based electrolytes, but challenges with redox reaction reversibility exist. kit.edu
Rechargeable Al-based systems Aqueous electrolytes Offer advantages of low cost, simple operation, and environmental friendliness over non-aqueous electrolytes. researchgate.net

Identification of Open Challenges and Unanswered Questions in the Fundamental Chemistry of this compound

Despite its widespread use and ongoing research, several fundamental questions and challenges remain in the chemistry of aluminum chloride and its hydrates. A significant challenge lies in the corrosive and reactive nature of anhydrous aluminum chloride, which complicates its handling and storage. unitrak.comnj.gov

In the context of energy storage, a major drawback of aluminum batteries is the need for acidic electrolytes based on ionic liquids and aluminum chloride to enable the plating and stripping of aluminum. kit.edu These electrolytes are highly corrosive, which restricts the choice of materials for other cell components. kit.edu While non-corrosive alternatives like aluminum trifluoromethanesulfonate (B1224126) (Al(OTF)₃) are being investigated, they present their own challenges, including issues with the reversibility of redox reactions. kit.edu

Furthermore, understanding the precise mechanisms of action in various applications remains an area of active investigation. For example, while it is proposed that aluminum salts work as antiperspirants by obstructing the sweat gland ducts, the exact molecular interactions are still being elucidated. sweathelp.orgdrugbank.com In catalysis, while the role of species like Al₂Cl₆ is recognized, a deeper understanding of the catalytic cycles and intermediates is needed to design more efficient systems. scielo.br The long-term effects and potential toxicity of aluminum compounds also continue to be a subject of study, with research exploring their impact on biological systems. acs.org

Q & A

Q. What are the standard methods for synthesizing aluminum hexachloride (Al₂Cl₆) in laboratory settings?

this compound is typically synthesized via controlled thermolysis of precursor compounds or halogenation reactions. For example, thermal decomposition of aluminum hydroxychloride or reaction of aluminum metal with chlorine gas under anhydrous conditions is common. Experimental protocols should emphasize rigorous moisture exclusion, precise temperature control (e.g., 150–200°C), and inert atmospheres to prevent side reactions . Detailed synthesis procedures must include characterization steps (e.g., X-ray diffraction, mass spectrometry) to confirm product purity and structure .

Q. Which spectroscopic and microscopic techniques are most effective for characterizing this compound’s structure and purity?

Key techniques include:

  • Raman/IR spectroscopy : To identify Al-Cl vibrational modes and confirm the dimeric Al₂Cl₆ structure .
  • Transmission Electron Microscopy (TEM) : For particle morphology analysis, particularly in studies of thermal transformation products .
  • X-ray Diffraction (XRD) : To verify crystallinity and phase purity .
  • Mass Spectrometry : To distinguish Al₂Cl₆ from potential contaminants like AlCl₃ . Always cross-validate results with thermodynamic data (e.g., free energy calculations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Containment : Use fume hoods and sealed reaction systems to avoid inhalation of toxic Cl₂ or HCl fumes, which form during decomposition .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and ensure immediate ventilation. Document carcinogenic risks (IARC Group 1) in hazard assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound reactions?

Discrepancies in thermodynamic parameters (e.g., ΔG, ΔH) often arise from variations in experimental conditions or impurities. To address this:

  • Perform replicate studies under strictly controlled environments (temperature, pressure, humidity) .
  • Use computational chemistry (e.g., DFT calculations) to model reaction pathways and validate experimental data .
  • Compare results with analogous systems, such as digold hexachloride thermolysis, to identify systemic errors .

Q. What strategies mitigate the environmental impact of this compound in experimental settings?

  • Waste Management : Hydrolyze residual Al₂Cl₆ with excess water to form Al(OH)₃ and HCl, followed by neutralization with bases .
  • Alternative Solvents : Replace chlorinated solvents (e.g., CCl₄) with ionic liquids to reduce hazardous byproduct formation .
  • Lifecycle Analysis : Quantify emissions (Cl₂, phosgene) during decomposition and design closed-loop systems to capture toxic gases .

Q. How does this compound’s reactivity with transition metals inform catalytic applications?

Al₂Cl₆ acts as a Lewis acid catalyst in Friedel-Crafts alkylation and polymerization. Methodological considerations include:

  • Substrate Compatibility : Screen for side reactions with moisture-sensitive or reducible substrates .
  • Kinetic Studies : Use in situ NMR or UV-Vis spectroscopy to monitor reaction intermediates and optimize catalytic cycles .
  • Surface Characterization : Apply TEM/XPS to study Al₂Cl₆-supported metal clusters in heterogeneous catalysis .

Data Analysis and Reporting Standards

Q. What statistical approaches are recommended for analyzing this compound experimental data?

  • Error Propagation : Calculate uncertainties for synthesis yields and kinetic parameters using standard deviation and Monte Carlo simulations .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate reaction conditions (temperature, stoichiometry) with product purity .
  • Reproducibility Checks : Share raw datasets and code via supplementary materials to enable independent verification .

Q. How should researchers document irreproducible results or anomalous behavior in this compound studies?

  • Transparency : Clearly describe deviations from expected outcomes in the "Results and Discussion" section, including potential sources (e.g., trace moisture, impurities) .
  • Comparative Tables : Tabulate anomalous data alongside control experiments to highlight trends .
  • Peer Review : Submit detailed experimental logs and raw spectra as supplementary files for journal review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.